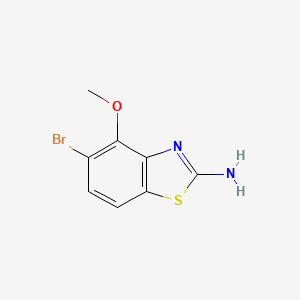

2-Benzothiazolamine, 5-bromo-4-methoxy-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Benzothiazolamine, 5-bromo-4-methoxy- is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The compound is characterized by the presence of a bromo and a methoxy group on the benzothiazole scaffold. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields, including materials science and pharmaceuticals .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the introduction of various substituents to the benzothiazole core to study their influence on the compound's properties and biological activities. For instance, a green synthetic protocol has been developed for introducing substituents at the C-6 position of the 2-arylbenzothiazole nucleus, which has shown potential in producing compounds with antioxidant, antibacterial, and antitumor activities . Another example is the synthesis of 5-bromo-1,3-Bis[(2-phenyl)-5-(4'-methoxy-phenyl)]-1,3,4-oxadiazole, which is an intermediate for electroluminescent materials .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be determined using various spectroscopic techniques and crystallography. For example, the crystal and molecular structure of a related compound, 5,6-dimethoxy-2-(4-methoxyphenyl)-benzothiazole, was determined using single-crystal X-ray diffraction, revealing an inter-ring twist angle and providing insights into the stability conferred by non-hydrogen bonding substituents . Similarly, the structure of 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole was characterized using spectroscopic techniques and theoretical calculations, highlighting the importance of intermolecular interactions in its supramolecular architecture .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including nucleophilic substitution and cycloaddition reactions. For instance, bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacted with nucleophiles to give alkoxy-, propylthio-, and amino-substituted derivatives, demonstrating the reactivity of the bromo group in the presence of different nucleophiles . Additionally, cyclic transformations of 5-aryl(or benzyl)-3-(2-bromoethyl)-1,3,4-oxadiazol-2(3H)-ones into different heterocyclic compounds have been reported, showcasing the versatility of bromo-substituted compounds in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their substituents. The presence of methoxy and bromo groups can affect the compound's spectral properties, such as UV absorption and fluorescence . Furthermore, the introduction of substituents can significantly impact the compound's biological activity, as seen in the structure-activity relationship studies of benzothiazole derivatives with antiproliferative activity against tumor cell lines . The reactivity of these compounds can also be studied using computational methods, such as density functional theory (DFT) calculations, to identify potential reactive sites and understand their stability and interactions with other molecules .

Applications De Recherche Scientifique

Therapeutic Potential of Benzothiazoles

Anticancer Applications Benzothiazoles, particularly 2-arylbenzothiazoles, have emerged as potent antitumor agents. Their structural simplicity and synthetic accessibility make them attractive candidates for the development of new chemotherapeutic agents. Benzothiazole derivatives have shown promising results in anticancer research, with several compounds under development for treating cancer due to their ability to act as ligands for various biomolecules (Kamal, Mohammed Ali Hussaini Syed, & Shaheer Malik Mohammed, 2015).

Antimicrobial and Anti-Inflammatory Applications Benzothiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects. These compounds have been shown to possess antiviral, antimicrobial, antiallergic, antidiabetic, and anti-tumor properties, making them significant in the medicinal chemistry field (Bhat & Belagali, 2020).

Development and Importance in Medicinal Chemistry

Structural Modifications and SAR Recent research has focused on the structural modifications of the benzothiazole scaffold to develop new antitumor agents and other pharmacological activities. The studies cover various series of benzothiazoles and their conjugates, emphasizing the importance of the benzothiazole nucleus in drug discovery and its potential in developing new therapeutic agents (Ahmed et al., 2012).

Comprehensive Reviews on Benzothiazoles Comprehensive reviews on benzothiazole derivatives have highlighted their importance across a wide range of medicinal chemistry applications. These compounds are considered crucial moieties in biologically active compounds and pharmaceutical agents, showcasing a vast spectrum of pharmacological properties (Keri et al., 2015).

Propriétés

IUPAC Name |

5-bromo-4-methoxy-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2OS/c1-12-7-4(9)2-3-5-6(7)11-8(10)13-5/h2-3H,1H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQIOLKSTBAQIRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1N=C(S2)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-methoxy-1,3-benzothiazol-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

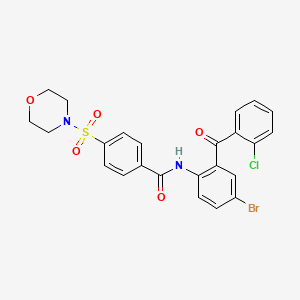

![1-(2,5-dimethylbenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2518467.png)

![1-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-3-(4-methylphenyl)thiourea](/img/structure/B2518469.png)

![N-(2-aminoethyl)-2,4-dichloro-N-{4-[(4-chlorophenyl)methoxy]phenyl}benzamide](/img/structure/B2518477.png)

![(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2518478.png)

![Methyl 3-[(3,6-dioxo-4-{[4-(phenylamino)phenyl]amino}cyclohexa-1,4-dien-1-yl)sulfanyl]propanoate](/img/structure/B2518481.png)

![4-{[(3-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B2518482.png)